molecular formula C6H8BrN3O B13807648 2-Bromo-1-[2-(methylamino)-1H-imidazol-5-yl]ethan-1-one CAS No. 88723-40-4

2-Bromo-1-[2-(methylamino)-1H-imidazol-5-yl]ethan-1-one

Katalognummer: B13807648
CAS-Nummer: 88723-40-4
Molekulargewicht: 218.05 g/mol
InChI-Schlüssel: PAVHIJXMYDYXKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanone,2-bromo-1-[2-(methylamino)-1H-imidazol-4-yl]-(9ci) is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethanone,2-bromo-1-[2-(methylamino)-1H-imidazol-4-yl]-(9ci) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Ethanone,2-bromo-1-[2-(methylamino)-1H-imidazol-4-yl]-(9ci) has several scientific research applications:

Wirkmechanismus

The mechanism of action of Ethanone,2-bromo-1-[2-(methylamino)-1H-imidazol-4-yl]-(9ci) involves its interaction with specific molecular targets. The compound can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one: A related compound with similar structural features.

    2-Bromo-4-methylimidazole: Another imidazole derivative with bromine substitution.

    2-Bromo-1-(2,5-dichlorothien-3-yl)ethanone: A compound with a thienyl group instead of an imidazole ring.

Uniqueness

Ethanone,2-bromo-1-[2-(methylamino)-1H-imidazol-4-yl]-(9ci) is unique due to its specific substitution pattern and the presence of both bromine and methylamino groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

CAS-Nummer

88723-40-4

Molekularformel

C6H8BrN3O

Molekulargewicht

218.05 g/mol

IUPAC-Name

2-bromo-1-[2-(methylamino)-1H-imidazol-5-yl]ethanone

InChI

InChI=1S/C6H8BrN3O/c1-8-6-9-3-4(10-6)5(11)2-7/h3H,2H2,1H3,(H2,8,9,10)

InChI-Schlüssel

PAVHIJXMYDYXKN-UHFFFAOYSA-N

Kanonische SMILES

CNC1=NC=C(N1)C(=O)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.